molecular formula C5H6ClN3O B171334 6-Chloro-3-methoxypyrazin-2-amine CAS No. 13484-49-6

6-Chloro-3-methoxypyrazin-2-amine

Cat. No.: B171334
CAS No.: 13484-49-6
M. Wt: 159.57 g/mol
InChI Key: HGTDGVGWVOGYRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-methoxypyrazin-2-amine is an organic compound with the molecular formula C5H6ClN3O. It is a derivative of pyrazine, a nitrogen-containing heterocycle, and features both chloro and methoxy substituents on the pyrazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-methoxypyrazin-2-amine typically involves the introduction of chloro and methoxy groups onto a pyrazine ring. One common method is the nucleophilic substitution reaction, where a suitable pyrazine precursor is reacted with chloro and methoxy reagents under controlled conditions. For example, starting from 2-aminopyrazine, chlorination can be achieved using thionyl chloride, followed by methoxylation using sodium methoxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These processes are optimized for yield, purity, and cost-effectiveness. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-methoxypyrazin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Chloro-3-methoxypyrazin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Chloro-3-methoxypyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The chloro and methoxy groups play a crucial role in modulating the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-methoxypyrazin-2-amine is unique due to the presence of both chloro and methoxy groups on the pyrazine ring, which imparts distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

6-chloro-3-methoxypyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-10-5-4(7)9-3(6)2-8-5/h2H,1H3,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGTDGVGWVOGYRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(N=C1N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591732
Record name 6-Chloro-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13484-49-6
Record name 6-Chloro-3-methoxypyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-bromo-6-chloro-3-methoxy-2-pyrazinamine (Example 125a) (0.6 g), triethylamine (0.72 mL), 10% palladium on carbon (0.05 g) and ethyl acetate (50 mL) were hydrogenated at 0.5 bar until reaction was complete as judged by hydrogen uptake. The reaction mixture was filtered and washed with water (25 mL), dried (MgSO4), filtered and evaporated to afford the sub-titled compound (0.33 g). Used Directly.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
0.72 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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